N-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Description

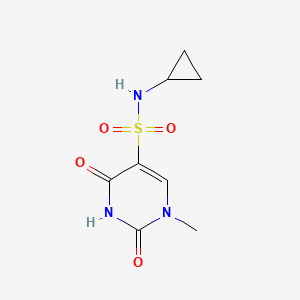

N-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a structurally complex sulfonamide derivative featuring a tetrahydropyrimidine core. The molecule is characterized by:

- A cyclopropyl group attached to the nitrogen at position 1.

- A methyl group at position 1.

- Two keto groups at positions 2 and 3.

- A sulfonamide moiety at position 4.

Sulfonamides are known for their bioactivity, including enzyme inhibition and antimicrobial properties. The tetrahydropyrimidine scaffold is common in drug discovery due to its versatility in forming hydrogen bonds and interacting with biological targets .

Properties

Molecular Formula |

C8H11N3O4S |

|---|---|

Molecular Weight |

245.26 g/mol |

IUPAC Name |

N-cyclopropyl-1-methyl-2,4-dioxopyrimidine-5-sulfonamide |

InChI |

InChI=1S/C8H11N3O4S/c1-11-4-6(7(12)9-8(11)13)16(14,15)10-5-2-3-5/h4-5,10H,2-3H2,1H3,(H,9,12,13) |

InChI Key |

GMQLQUXPXHDSED-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)S(=O)(=O)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of cyclopropylamine, methyl isocyanate, and sulfonamide derivatives

Chemical Reactions Analysis

N-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides.

Scientific Research Applications

N-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several scientific research applications, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, although it is not yet approved for medical use.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The Pharmacopeial Forum (2017) lists three structurally related compounds (m, n, o) with tetrahydropyrimidine cores, enabling a comparative analysis of substituents and functional groups . Below is a detailed comparison:

Structural Features and Functional Group Analysis

| Compound Name (Core Structure) | Key Substituents/Functional Groups | Notable Structural Differences vs. Target Compound |

|---|---|---|

| Target Compound | - Cyclopropyl (N1) - Methyl (N1) - 2,4-dioxo - Sulfonamide (C5) |

Reference for comparison |

| Compound m (2-oxotetrahydropyrimidin-1-yl) |

- 2,6-Dimethylphenoxyacetamido - Hydroxy - Phenyl groups - Amide linkages |

- Lacks sulfonamide; features amide and phenoxy groups - Bulkier substituents |

| Compound n (2-oxotetrahydropyrimidin-1-yl) |

- Similar to m but with (2R,4R,5S) stereochemistry | - Stereochemical variations may affect binding affinity |

| Compound o (2-oxotetrahydropyrimidin-1-yl) |

- (2R,4S,5S) stereochemistry - Additional phenyl groups |

- Increased hydrophobicity due to aromatic substituents |

Key Observations

Core Similarities : All compounds share a tetrahydropyrimidine core, which facilitates hydrogen bonding and π-π interactions in biological systems.

Functional Group Variations: The sulfonamide in the target compound may enhance acidity and solubility compared to the amide groups in compounds m, n, and o .

Pharmacological Implications: Compounds m, n, and o include phenoxyacetamido groups, which are associated with improved metabolic stability but may reduce blood-brain barrier penetration. The absence of bulky aromatic groups in the target compound might favor better bioavailability.

Data Table: Structural and Hypothetical Property Comparison

| Property | Target Compound | Compound m/n/o |

|---|---|---|

| Core Structure | 1,2,3,4-Tetrahydropyrimidine | 1,2,3,4-Tetrahydropyrimidine |

| Key Functional Group | Sulfonamide (C5) | Amide (C5), Phenoxyacetamido |

| Solubility | Likely moderate (sulfonamide) | Lower (aromatic substituents) |

| Steric Effects | Moderate (cyclopropyl) | High (phenyl groups) |

Research Findings and Limitations

- Structural Analysis : The SHELX software suite (e.g., SHELXL, SHELXD) is widely used for crystallographic refinement of small molecules, suggesting that structural data for the target compound and its analogs could be derived using these tools .

- Gaps in Evidence : The provided materials lack explicit data on synthesis, bioactivity, or clinical performance of the target compound. Comparative conclusions are based on structural inferences rather than experimental results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.